Dbco-amine tfa
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Overview
Description
Dbco-amine tfa, also known as dibenzocyclooctyne-amine trifluoroacetate, is a versatile compound widely used in bioconjugation and click chemistry. It features a dibenzocyclooctyne (DBCO) moiety, which is a strained alkyne, and an amine functional group. This combination allows for rapid and selective copper-free click chemistry with azide-bearing molecules, making it an invaluable tool in pharmaceutical research and development .
Mechanism of Action
Target of Action
Dbco-Amine TFA, also known as this compound, plays a crucial role in pharmaceutical research and development, particularly in designing targeted drug delivery systems and bioimaging agents . It is a versatile bioconjugation reagent that features a dibenzocyclooctyne (DBCO) functional group . This strained alkyne moiety enables rapid and selective copper-free click chemistry with azide-bearing molecules, ensuring efficient conjugation while minimizing side reactions .
Mode of Action
The mode of action of this compound involves a copper-free click chemistry reaction, specifically a strain-promoted azide–alkyne cycloaddition (SPAAC) . The DBCO group in the compound can undergo SPAAC with molecules containing azide groups . This reaction is fast, specific, and occurs under aqueous conditions without the need for toxic catalysts .
Biochemical Pathways
This compound is involved in the biochemical pathway of strain-promoted azide–alkyne cycloaddition (SPAAC) . This pathway allows for the specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with click chemistry in vitro .
Pharmacokinetics
It is known that the compound can be prepared within a total reaction time of 60 minutes, including purification . This suggests that the compound has a relatively quick synthesis time, which could potentially influence its pharmacokinetic properties.
Result of Action
The result of this compound’s action is the formation of a stable chemical bond with azide-bearing molecules . This allows for the specific labeling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labeled with click chemistry in vitro .
Action Environment
The action of this compound is influenced by the presence of azide-bearing molecules, as the DBCO group in the compound undergoes SPAAC with these molecules . The reaction is copper-free, avoiding the potential toxicity issues caused by copper ions and making the reaction conditions milder and more environmentally friendly . The compound is usually soluble in most organic solvents, such as DCM, DMF, DMSO, THF, etc .
Biochemical Analysis
Biochemical Properties
Dbco-Amine TFA is often used in copper-free click chemistry reactions . The amine groups of doxorubicin were modified with this compound and dipeptide (Val and Cit) using a self-immolative p-aminobenzylcarbamate crosslinker . This indicates that this compound can interact with various enzymes, proteins, and other biomolecules to modify their properties.
Cellular Effects
After intravenous injection of the modified doxorubicin, this compound groups can be conjugated with azide groups on the surface of cancer cells by SPAAC in vivo resulting in increased accumulation in the tumor tissues . This suggests that this compound can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its ability to enable fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-amine tfa typically involves the coupling of dibenzocyclooctyne with an amine group. One common method includes the use of HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) as a coupling reagent and N,N-diisopropylethylamine (DIPEA) as a base. The reaction is performed at room temperature for about 12 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, where the DBCO moiety is attached to a resin-bound peptide, followed by cleavage and purification steps .
Chemical Reactions Analysis
Types of Reactions
Dbco-amine tfa primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a type of click chemistry. This reaction is highly efficient and selective, occurring without the need for a copper catalyst .
Common Reagents and Conditions
The SPAAC reaction with this compound typically involves azide-bearing molecules as reactants. The reaction conditions are mild, often performed in aqueous or organic solvents at room temperature .
Major Products Formed
The major product formed from the SPAAC reaction is a stable triazole linkage, which is useful in bioconjugation applications .
Scientific Research Applications
Dbco-amine tfa has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Dibenzocyclooctyne-PEG8-amine: Similar to Dbco-amine tfa but includes a polyethylene glycol (PEG) linker, providing increased solubility and reduced steric hindrance.
Dibenzocyclooctyne-PEG23-amine: Features a longer PEG linker, offering even greater solubility and flexibility in bioconjugation.
Uniqueness
This compound is unique due to its combination of a strained alkyne and an amine group, enabling efficient copper-free click chemistry. Its trifluoroacetate salt form enhances its stability and solubility, making it a preferred choice for various applications in research and industry .
Properties
IUPAC Name |
3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O.C2HF3O2/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20;3-2(4,5)1(6)7/h1-8H,11-13,19H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQWCTLOLOBAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.